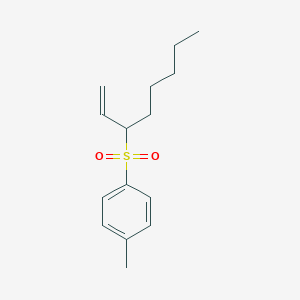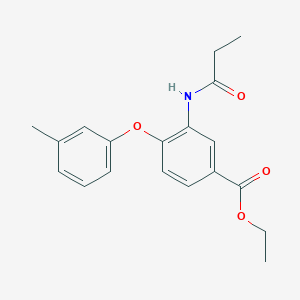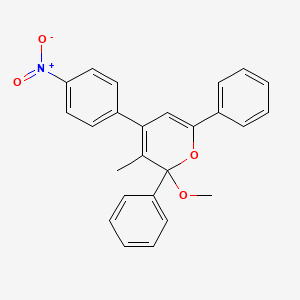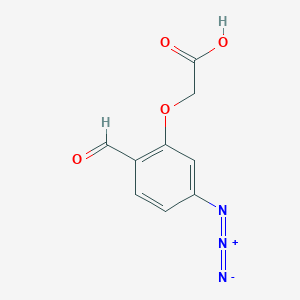![molecular formula C11H16N2O2Si B14427469 Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- CAS No. 83355-89-9](/img/structure/B14427469.png)
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-: is a synthetic organic compound with the molecular formula C11H16N2O2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are widely studied due to their significant roles in biological systems and their applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trimethylsilyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized pyrimidines.
Aplicaciones Científicas De Investigación
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse derivatives.
Biology: Pyrimidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine: The parent compound, with a simpler structure and different reactivity.
2,4-Dimethoxypyrimidine: Lacks the trimethylsilyl group, resulting in different chemical properties.
5-Trimethylsilyl-2,4-dimethoxypyrimidine: A closely related compound with similar but distinct reactivity.
Uniqueness
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and reactivity towards certain reagents. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
83355-89-9 |
|---|---|
Fórmula molecular |
C11H16N2O2Si |
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxypyrimidin-5-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H16N2O2Si/c1-14-10-9(6-7-16(3,4)5)8-12-11(13-10)15-2/h8H,1-5H3 |
Clave InChI |
PANGXXUVOCXPSU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1C#C[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
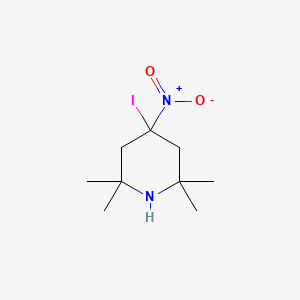
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
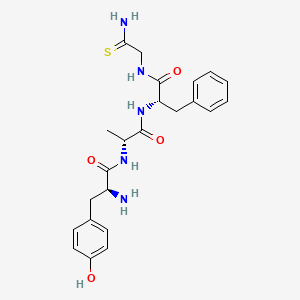


![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)
